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molecular formula C12H12N4 B8516279 4-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

4-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Cat. No. B8516279
M. Wt: 212.25 g/mol
InChI Key: FKYYQPUEFXDBBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09096596B2

Procedure details

To the product of Example 11, step a (157 mg, 0.50 mmol) in DCM (3 mL) was added TFA (1.00 mL). After stirring 3 h the mixture was concentrated in vacuo and loaded directly on a Prep Agilent system with a XBridge C18 OBD 50×100 mm column eluting with 5 to 99% 0.05% NH4OH in H2O/ACN over 17 min to afford the desired product as a tan solid (89 mg, 83%). MS (ESI) mass calcd. C12H12N4, 212.11. m/z found 213.2 [M+H]+. 1H NMR (400 MHz, CDCl3): 9.05 (s, 1H), 8.71 (s, 1H), 8.06-7.94 (m, 1H), 7.93-7.81 (m, 1H), 7.45-7.32 (m, 1H), 4.17 (s, 2H), 3.16 (s, 4H).
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
83%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[C:8]2[CH2:16][CH2:15][N:14](C(OC(C)(C)C)=O)[CH2:13][C:9]=2[N:10]=[CH:11][N:12]=1.C(O)(C(F)(F)F)=O>C(Cl)Cl>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[C:8]2[CH2:16][CH2:15][NH:14][CH2:13][C:9]=2[N:10]=[CH:11][N:12]=1

Inputs

Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=CC=C1)C=1C2=C(N=CN1)CN(CC2)C(=O)OC(C)(C)C
Name
Quantity
1 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring 3 h the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
WASH
Type
WASH
Details
eluting with 5 to 99% 0.05% NH4OH in H2O/ACN over 17 min
Duration
17 min

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1=C(C=CC=C1)C=1C2=C(N=CN1)CNCC2
Measurements
Type Value Analysis
AMOUNT: MASS 89 mg
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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